3,6-Dibromocarbazole

Catalog No.
S707097
CAS No.
6825-20-3
M.F
C12H7Br2N
M. Wt
325 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromocarbazole

CAS Number

6825-20-3

Product Name

3,6-Dibromocarbazole

IUPAC Name

3,6-dibromo-9H-carbazole

Molecular Formula

C12H7Br2N

Molecular Weight

325 g/mol

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H

InChI Key

FIHILUSWISKVSR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br

Synonyms

3,6-Dibromocarbazole; NSC 121206

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br

Synthesis and Characterization:

3,6-Dibromocarbazole is an organic compound with the chemical formula C₁₂H₇Br₂N. It is a white to light yellow crystalline powder with a melting point of 204-206 °C []. The synthesis of 3,6-Dibromocarbazole has been reported in several scientific publications, with various methods employed [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific applications of 3,6-Dibromocarbazole are still under exploration, research suggests its potential in various scientific fields:

  • Organic Electronics: Due to its aromatic structure and the presence of bromine atoms, 3,6-Dibromocarbazole exhibits interesting optoelectronic properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].
  • Medicinal Chemistry: Studies have investigated the potential of 3,6-Dibromocarbazole derivatives as antitumor agents due to their ability to inhibit the growth of cancer cells []. However, further research is needed to determine their efficacy and safety.
  • Material Science: The unique properties of 3,6-Dibromocarbazole can be explored for the development of novel functional materials. For instance, research suggests its potential use in the fabrication of luminescent materials and hole-transporting materials for organic electronics.

3,6-Dibromocarbazole is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds with a unique ring structure. 3,6-Dibromocarbazole specifically has two bromine atoms substituted at the 3rd and 6th positions of the carbazole ring.

Its origin is likely synthetic, as there are no known natural sources reported in scientific literature. While not as widely studied as other carbazoles, 3,6-dibromocarbazole holds potential significance in scientific research due to its unique properties, which we will explore further [].


Molecular Structure Analysis

The key feature of 3,6-Dibromocarbazole's structure is the tricyclic ring system consisting of two benzene rings fused with a central pyridine ring containing a nitrogen atom. The bromine atoms are attached to the outermost benzene ring at positions 3 and 6. This structure allows for delocalization of electrons across the molecule, potentially impacting its chemical reactivity and electronic properties [].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6825-20-3

Wikipedia

3,6-Dibromocarbazole

Dates

Modify: 2023-08-15
Yang et al. Ethylene/ethane separation in a stable hydrogen-bonded organic framework through a gating mechanism. Nature Chemistry, doi: 10.1038/s41557-021-00740-z, published online 8 July 2021

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